3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-6-4-9(10(11)14)12-5-2-3-8(13)7-12/h8-9,13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWRHEBTVACIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Core Formation
The pyrrolidin-2-one ring is synthesized via cyclization of γ-amino acids or their derivatives. A patented method (CN113321605A) employs malic acid (compound I ) and methylamine (compound II ) in a toluene reflux to form 3-hydroxy-1-methylcyclobutanediamide (compound III ), followed by reduction:
- Ring-closure : Malic acid and methylamine undergo dehydration at 15°C, yielding compound III in 85% purity after crystallization.
- Reduction : Sodium borohydride in tetrahydrofuran (THF) reduces the amide to 1-methyl-3-pyrrolidinol, a precursor for subsequent functionalization.
Table 1. Optimization of Pyrrolidinone Synthesis
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 (reflux) | 78 | 85 |
| Chlorobenzene | 130 (reflux) | 72 | 82 |
Enantioselective Synthesis Using Biocatalysis
Enzymatic resolution with Candida antarctica lipase B (CAL-B) enables high enantiomeric excess (ee >99.4%) for the 3-hydroxypiperidinyl group. The process resolves racemic 1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate into (R)-alcohol and (S)-acetate:
- Substrate preparation : Acetylation of the racemic alcohol.
- Enzymatic hydrolysis : CAL-B selectively hydrolyzes the S-acetate, leaving the R-alcohol.
- Yield optimization : Substrate input of 50 g/L and enzyme loading of 20 mg/g achieve 37% isolated yield.
Table 2. Biocatalytic Resolution Parameters
| Parameter | Value | Impact on ee |
|---|---|---|
| Substrate input | 50 g/L | Maximizes throughput |
| Temperature | 30°C | Enhances enzyme activity |
| Solvent | tert-Butyl methyl ether | Improves selectivity |
Reduction and Ring-Closure Strategies
Reductive Amination
Sodium borohydride and trimethyl borate in THF reduce intermediate imines to secondary amines. For example, compound III is reduced to 1-methyl-3-pyrrolidinol with 92% conversion.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural analogs, their substituents, biological activities, and applications:
Key Differences and Implications
Hydroxypiperidine vs. Hydroxyphenyl/Benzylidene Groups :
- The 3-hydroxypiperidine group in the target compound may enhance solubility and target binding compared to hydrophobic substituents like benzylidene (). However, the benzylidene analog’s pesticidal activity suggests aromatic substituents are critical for interactions with insect nervous systems .
Thioether vs.
Toxicity Considerations: 1-Methylpyrrolidin-2-one (NMP), a simpler analog, is classified as a Class 2 solvent due to reproductive toxicity (ICH guidelines).
Research Findings
- PI3Kγ Inhibition: A related compound, TASP0415914, which incorporates the 3-hydroxypiperidine-pyrrolidinone motif, showed nanomolar potency against PI3Kγ (IC₅₀ = 6.2 nM) and oral efficacy in inflammatory disease models. This suggests the hydroxypiperidine-pyrrolidinone scaffold is compatible with kinase-targeted drug design .
- Synthetic Utility: Copper-mediated oxidative coupling () and Rh(II)-catalyzed desymmetrization () are established methods for synthesizing pyrrolidinone derivatives, though the target compound’s stereochemistry may require specialized conditions .
- Crystallography : SHELX software () has been widely used to resolve structures of related compounds, confirming hydrogen-bonding networks critical for stability .
Biological Activity
3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one (CAS No. 1340107-00-7) is a heterocyclic organic compound notable for its structural features, which include both piperidine and pyrrolidinone rings. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.
The compound's molecular formula is , and it possesses a hydroxyl group that is crucial for its biological interactions. The presence of this functional group enhances the compound's binding affinity to biological targets, which is a significant factor in its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The hydroxyl group plays a critical role in facilitating these interactions, potentially influencing signal transduction pathways and modulating enzyme activity. The compound may exhibit effects such as:
- Receptor Modulation: Binding to neurotransmitter receptors, potentially affecting neurotransmission.
- Enzyme Inhibition: Interacting with enzymes involved in metabolic pathways, which may lead to altered cellular functions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity: Preliminary studies suggest that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
Neuroprotective Effects: The compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Antimicrobial Activity: Some derivatives have shown promise against bacterial strains, indicating potential use as an antimicrobial agent.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
- Study on Binding Affinity:
- Pharmacokinetics:
- In Vivo Studies:
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
